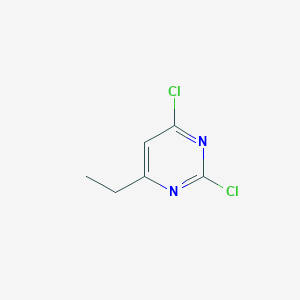

2,4-Dichloro-6-ethylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-2-4-3-5(7)10-6(8)9-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGCKSCTOWFFRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289014 | |

| Record name | 2,4-dichloro-6-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6554-65-0 | |

| Record name | 2,4-Dichloro-6-ethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6554-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 58568 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6554-65-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-6-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-ethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2,4-Dichloro-6-ethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dichloro-6-ethylpyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and analytical characterization of this important building block.

Synthesis

The primary route for the synthesis of this compound involves the chlorination of a 6-ethyl-2,4-pyrimidinediol (also known as 6-ethyluracil) precursor. This reaction is typically achieved by refluxing the starting material with a strong chlorinating agent, most commonly phosphoryl chloride (POCl₃).

Synthesis Pathway

The synthesis proceeds in a single step from the corresponding dihydroxy pyrimidine.

physical and chemical properties of 2,4-Dichloro-6-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-ethylpyrimidine is a substituted pyrimidine derivative with the chemical formula C₆H₆Cl₂N₂. Its structure, featuring a reactive pyrimidine core with two chlorine atoms and an ethyl group, makes it a potentially valuable intermediate in organic synthesis. The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a proposed synthetic route, and general reactivity patterns, compiled from available chemical data sources.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers, experimental values for properties such as melting point and solubility are not consistently reported in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 177.03 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 6554-65-0 | --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| SMILES | CCC1=CC(Cl)=NC(Cl)=N1 | --INVALID-LINK-- |

| Boiling Point | 245.5 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.335 g/cm³ | --INVALID-LINK-- |

| Flash Point | 126 °C | --INVALID-LINK-- |

| Vapor Pressure | 0.0447 mmHg at 25°C | --INVALID-LINK-- |

| Refractive Index | 1.542 | --INVALID-LINK-- |

| Melting Point | Not available | |

| Solubility | Not available |

Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis involves a two-step process starting from ethyl propionylacetate and urea to form 6-ethyluracil, which is then chlorinated.

Step 1: Synthesis of 6-Ethyl-2,4-dihydroxypyrimidine (6-Ethyluracil)

This step involves the condensation of an appropriate β-ketoester, ethyl propionylacetate, with urea in the presence of a base.

-

Materials:

-

Ethyl propionylacetate

-

Urea

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Ethyl propionylacetate is added to the sodium ethoxide solution and stirred.

-

Urea is then added to the reaction mixture.

-

The mixture is heated at reflux for several hours to drive the condensation and cyclization reaction.

-

After cooling, the reaction mixture is concentrated under reduced pressure to remove the ethanol.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The solid 6-ethyl-2,4-dihydroxypyrimidine is collected by filtration, washed with cold water, and dried.

-

Step 2: Chlorination of 6-Ethyl-2,4-dihydroxypyrimidine

This step involves the conversion of the dihydroxy pyrimidine to the dichloro derivative using phosphorus oxychloride.

-

Materials:

-

6-Ethyl-2,4-dihydroxypyrimidine (from Step 1)

-

Phosphorus oxychloride (POCl₃)

-

A tertiary amine base (e.g., N,N-dimethylaniline or triethylamine) (optional, but often used to neutralize the HCl produced)

-

-

Procedure:

-

6-Ethyl-2,4-dihydroxypyrimidine is suspended in an excess of phosphorus oxychloride.

-

A catalytic amount of a tertiary amine may be added.

-

The mixture is heated at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is cooled and carefully poured onto crushed ice with vigorous stirring.

-

The aqueous mixture is neutralized with a base such as sodium carbonate or sodium hydroxide.

-

The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Caption: Proposed two-step synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the two chlorine substituents on the pyrimidine ring. These positions are electrophilic and are susceptible to nucleophilic aromatic substitution (SₙAr).

-

Regioselectivity: In many 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. However, the presence of the electron-donating ethyl group at the C6 position may influence the regioselectivity of nucleophilic attack.

-

Nucleophilic Substitution: A wide range of nucleophiles can displace the chlorine atoms. These include amines, alkoxides, and thiolates, providing a versatile method for the synthesis of a variety of substituted pyrimidines. The reaction conditions can often be controlled to achieve either mono- or di-substitution.

Caption: General reactivity of this compound.

Biological Activity

There is currently no publicly available information on the biological activity or any associated signaling pathways of this compound. However, the pyrimidine scaffold is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals. Substituted dichloropyrimidines are known to be precursors to a variety of compounds with diverse biological activities, and it is plausible that derivatives of this compound could exhibit interesting biological properties. Further research is required to explore the potential of this compound and its derivatives in a biological context.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis. While some of its basic physical and chemical properties have been reported, there is a significant lack of detailed experimental data, including a confirmed melting point, solubility, comprehensive spectral analyses, and any information regarding its biological activity. The proposed synthetic route via chlorination of 6-ethyluracil provides a viable method for its preparation, analogous to similar compounds. The reactivity of this compound is expected to be dominated by nucleophilic substitution at the chloro-substituted positions, offering a gateway to a range of novel pyrimidine derivatives. Further research is necessary to fully characterize this compound and to explore its potential applications in medicinal chemistry and other fields.

An In-depth Technical Guide to 2,4-Dichloro-6-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-ethylpyrimidine (CAS Number: 6554-65-0), a key heterocyclic intermediate in synthetic and medicinal chemistry. While specific experimental data for this ethyl-substituted pyrimidine is limited in publicly available literature, this document compiles its known properties and draws comparisons with its well-characterized methyl analog, 2,4-Dichloro-6-methylpyrimidine. This guide covers its chemical and physical properties, potential synthetic routes, reactivity, and applications in drug discovery, with a focus on its role as a scaffold for kinase inhibitors. Safety and handling information is also provided.

Chemical and Physical Properties

This compound is a halogenated pyrimidine derivative. The presence of two reactive chlorine atoms at the C2 and C4 positions makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound and its Methyl Analog

| Property | This compound | 2,4-Dichloro-6-methylpyrimidine (for comparison) |

| CAS Number | 6554-65-0[1] | 5424-21-5[2][3] |

| Molecular Formula | C₆H₆Cl₂N₂[1] | C₅H₄Cl₂N₂[2][3][4] |

| Molecular Weight | 177.03 g/mol [1] | 163.00 g/mol [4] |

| IUPAC Name | This compound[1] | 2,4-dichloro-6-methylpyrimidine[2] |

| Appearance | Not specified (likely a solid) | White to light yellow powder or crystals[4][5] |

| Melting Point | Data not available | 44-47 °C[3][5][6][7] |

| Boiling Point | Data not available | 219 °C[3][5][6] |

| Solubility | Data not available | Soluble in Chloroform, Ether, Ethyl Acetate, and Toluene. Insoluble in water.[5][6] |

Synthesis and Reactivity

General Synthesis of Dichloropyrimidines

A plausible synthetic route starting from a 6-ethyluracil derivative is outlined below.

Caption: General synthesis of this compound.

Experimental Protocol (Adapted from the synthesis of 2,4-Dichloro-6-methylpyrimidine)

The following protocol is adapted from the synthesis of the methyl analog and should be considered a general guideline. Optimization for the ethyl derivative would be necessary.

Reaction: 6-methylpyrimidine-2,4-diol (1.0 eq.) is reacted with phosphorus oxychloride (excess, can serve as both reagent and solvent)[6][8]. The mixture is heated to 90-100 °C for several hours. The reaction progress is monitored by a suitable technique like HPLC or TLC. Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., K₂CO₃). The product is then extracted with an organic solvent (e.g., DCM), and the organic layer is dried and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.

Reactivity

The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of the substitution (i.e., whether the incoming nucleophile attacks the C2 or C4 position) is influenced by the electronic nature of the substituent at the C6 position. For 2,4-dichloropyrimidines with an electron-donating group at C6, the SNAr reaction often proceeds preferentially at the C2 position[9]. This reactivity makes this compound a valuable precursor for creating a library of substituted pyrimidines.

Caption: Nucleophilic substitution on 2,4-dichloropyrimidines.

Applications in Drug Development

While specific applications of this compound are not detailed in the provided search results, its structural analog, 2,4-Dichloro-6-methylpyrimidine, is a known building block in the synthesis of kinase inhibitors, particularly for the treatment of cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of 2,4-dichloro-6-methylpyrimidine have been designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase[10][11]. EGFR is a key target in the treatment of non-small cell lung cancer (NSCLC)[10][11]. The pyrimidine core serves as a scaffold to which other functional groups are attached to achieve high affinity and selectivity for the target kinase. It is plausible that the ethyl analog could also be utilized in a similar capacity.

Caption: Inhibition of the EGFR signaling pathway.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for 2,4-Dichloro-6-methylpyrimidine, the compound is expected to be corrosive and requires careful handling.

Table 2: Hazard Information for 2,4-Dichloro-6-methylpyrimidine

| Hazard | Description |

| GHS Pictogram | GHS05 (Corrosion)[3] |

| Signal Word | Danger[3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage[2][3]. |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][12]. |

| Storage | Store in a corrosives area. Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere[12]. |

| Incompatible Materials | Strong oxidizing agents, Strong acids[12]. |

It is strongly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound and to perform a thorough risk assessment. Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable, though not extensively documented, chemical intermediate. Its utility in organic synthesis, particularly for the construction of biologically active molecules, can be inferred from the rich chemistry of its methyl analog. Researchers and drug development professionals can utilize this compound as a versatile scaffold, particularly in the design of kinase inhibitors. Due to the limited availability of specific experimental data, caution is advised, and preliminary studies to determine its precise physical properties and reactivity are recommended.

References

- 1. 2,4-Dichloro-6-ethyl-pyrimidine 95% | CAS: 6554-65-0 | AChemBlock [achemblock.com]

- 2. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-ジクロロ-6-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5 | Chemsrc [chemsrc.com]

- 8. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

- 11. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

Spectroscopic Profile of 2,4-Dichloro-6-ethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2,4-Dichloro-6-ethylpyrimidine. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic values derived from the analysis of structurally similar compounds, such as 2,4-dichloro-6-methylpyrimidine, and established spectroscopic principles. The information herein serves as a valuable reference for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.30 | Singlet | - | 1H | H-5 (pyrimidine ring) |

| ~2.85 | Quartet | 7.6 | 2H | -CH₂- (ethyl group) |

| ~1.35 | Triplet | 7.6 | 3H | -CH₃ (ethyl group) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C-6 |

| ~162.0 | C-2 |

| ~160.0 | C-4 |

| ~120.0 | C-5 |

| ~32.0 | -CH₂- (ethyl group) |

| ~12.5 | -CH₃ (ethyl group) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2980-2850 | Medium-Strong | C-H stretching (aliphatic) |

| 1580-1550 | Strong | C=N stretching (pyrimidine ring) |

| 1500-1400 | Strong | C=C stretching (pyrimidine ring) |

| 850-750 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 176 | 100 (Base Peak) | [M]⁺ (with ²³⁵Cl) |

| 178 | ~65 | [M+2]⁺ (with one ³⁷Cl) |

| 180 | ~10 | [M+4]⁺ (with two ³⁷Cl) |

| 147 | Moderate | [M - C₂H₅]⁺ |

| 141 | Moderate | [M - Cl]⁺ |

Experimental Protocols

The following are detailed, generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

Pipette and vial

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ to the vial.

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution to an NMR tube using a pipette.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a standard ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of this compound.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr, IR grade)

-

Mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation (KBr Pellet):

-

Place a small amount of KBr in an oven to ensure it is dry.

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

-

Grind the mixture in a mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound (dissolved in a volatile solvent like dichloromethane or methanol)

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.

Procedure (using GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent.

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The compound will be vaporized and separated from the solvent on the GC column.

-

As the compound elutes from the column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized (typically by electron impact).

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: The software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 2,4-Dichloro-6-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloro-6-ethylpyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the differential reactivity of its two chlorine atoms, allowing for sequential and regioselective functionalization. This document details the underlying principles of its reactivity, experimental protocols for reactions with various nucleophiles, and quantitative data for the resulting products.

Core Concepts: Regioselectivity in Nucleophilic Aromatic Substitution

The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. In 2,4-dichloropyrimidines, the two chlorine atoms serve as leaving groups. The position of nucleophilic attack, either at the C2 or C4 position, is influenced by several factors, most notably the nature of the substituent at the C6 position.

Generally, nucleophilic attack is favored at the C4 position in unsubstituted 2,4-dichloropyrimidine. However, the presence of an electron-donating group, such as the ethyl group at the C6 position of the title compound, alters the electronic distribution within the ring. This directs nucleophilic attack preferentially to the C2 position. This regioselectivity can be rationalized by considering the stability of the Meisenheimer intermediate formed during the reaction.

The following diagram illustrates the factors influencing the regioselectivity of nucleophilic attack on this compound.

Caption: Logical relationship of factors determining the regioselectivity of nucleophilic substitution on this compound.

Reactions with Nucleophiles: Experimental Protocols and Data

The following sections provide detailed experimental protocols and quantitative data for the reaction of this compound with various classes of nucleophiles.

Reaction with Amine Nucleophiles

The reaction of this compound with amines is a common method for the synthesis of substituted aminopyrimidines, which are prevalent scaffolds in many biologically active compounds. The reaction typically proceeds with the displacement of one of the chloro groups.

General Experimental Workflow for Amination:

Caption: A generalized experimental workflow for the amination of this compound.

Detailed Experimental Protocol (General):

To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile, the desired amine (1.0-1.2 eq.) and a base (e.g., triethylamine, 1.5 eq.) are added. The reaction mixture is stirred at a temperature ranging from room temperature to reflux for a period of 2 to 24 hours, while being monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2-chloro-6-ethyl-4-aminopyrimidine derivative.

Quantitative Data for Amination Reactions:

| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) | Melting Point (°C) | Analytical Data |

| Aniline | 2-Chloro-6-ethyl-N-phenylpyrimidin-4-amine | EtOH, reflux, 6h | 83 | 172-174 | ¹H-NMR, EI-MS, Anal. Calcd.[1] |

| 4-Chloroaniline | N-(4-chlorophenyl)-2-chloro-6-ethylpyrimidin-4-amine | EtOH, reflux, 14h | 78 | 182-184 | ¹H-NMR, EI-MS, Anal. Calcd.[1] |

| 3,4-Dimethylaniline | 2-Chloro-N-(3,4-dimethylphenyl)-6-ethylpyrimidin-4-amine | EtOH, reflux, 4.5h | 84 | 179-180 | ¹H-NMR, EI-MS, Anal. Calcd.[1] |

| 4-Ethylaniline | 2-Chloro-N-(4-ethylphenyl)-6-ethylpyrimidin-4-amine | EtOH, reflux, 7h | 84 | 172-174 | ¹H-NMR, EI-MS, Anal. Calcd.[1] |

Note: The provided data is for analogous reactions with 2-amino-4,6-dichloropyrimidine, as specific data for the 6-ethyl derivative was not available in the searched literature. The general reactivity and procedures are expected to be similar.

Reaction with Alkoxide Nucleophiles

Reaction with alkoxides, such as sodium ethoxide, leads to the formation of 2-chloro-4-alkoxy-6-ethylpyrimidine derivatives. These reactions are typically carried out in the corresponding alcohol as the solvent.

Detailed Experimental Protocol (Adapted from a similar substrate): [2]

To a stirred mixture of this compound (1.0 eq.) in anhydrous ethanol (approx. 0.25 M solution) at approximately 20°C, a freshly prepared solution of sodium ethoxide in ethanol (1.1 eq., 1 M) is added dropwise. The reaction is protected from moisture with a drying tube and stirred at this temperature until the starting material is consumed, as monitored by TLC (typically 2 hours). Dichloromethane is then added, followed by a saturated aqueous solution of sodium bicarbonate, and the mixture is extracted. The aqueous phase is further extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and evaporated under vacuum to yield the crude product. Purification by recrystallization or column chromatography affords 4-chloro-6-ethoxy-2-ethylpyrimidine.

Quantitative Data for Alkoxylation Reactions:

| Nucleophile (Alkoxide) | Product | Reaction Conditions | Yield (%) | Melting Point (°C) | Analytical Data |

| Sodium Ethoxide | 4-Chloro-6-ethoxy-2-ethylpyrimidine | EtOH, 20°C, 2h | 89 (analogous) | 59-60 (analogous) | Rf, Elemental Analysis (analogous)[2] |

Note: The data provided is for the analogous reaction with 4,6-dichloro-2-(methylthio)pyrimidine. The yield and physical properties are expected to be in a similar range for the 6-ethyl derivative.

Reaction with Thiol Nucleophiles

The introduction of a sulfur nucleophile can be achieved through direct SNAr with a thiolate or via a palladium-catalyzed cross-coupling reaction. The direct substitution is generally favored at the C4 position but can be directed to the C2 position under specific catalytic conditions.

Detailed Experimental Protocol (General for Pd-catalyzed C2-selective thiolation): [2]

In a glovebox, a suitable palladium precatalyst (e.g., (η³-tBu-indenyl)PdCl(IPent)) and a ligand are added to a reaction vessel. The vessel is removed from the glovebox, and this compound (1.0 eq.), the thiol (1.2 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.) are added under an inert atmosphere. The mixture is dissolved in a suitable solvent (e.g., toluene) and stirred at a controlled temperature (e.g., 0°C) for a specified time. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data for Thiolation Reactions:

Specific quantitative data for the reaction of this compound with thiols was not available in the searched literature. However, the general procedures described for other 2,4-dichloropyrimidines can be applied, and the yields are expected to be moderate to high depending on the specific conditions and nucleophile used.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of substituted pyrimidine derivatives. The regioselectivity of its reactions with nucleophiles can be controlled by the reaction conditions and the nature of the nucleophile, with a general preference for substitution at the C2 position due to the electron-donating nature of the C6-ethyl group. This guide provides a foundation for researchers to design and execute synthetic strategies for the functionalization of this important heterocyclic scaffold. Further optimization of the provided general protocols for specific nucleophiles is encouraged to achieve the desired products in high yield and purity.

References

Solubility Profile of 2,4-Dichloro-6-ethylpyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

However, to provide valuable insights for researchers, this guide presents qualitative solubility information for a closely related analogue, 2,4-Dichloro-6-methylpyrimidine. This information can serve as a preliminary guide for solvent selection in experimental procedures. Furthermore, this document outlines a detailed, standard experimental protocol for determining the solubility of a solid compound in organic solvents, which can be directly applied to 2,4-Dichloro-6-ethylpyrimidine.

Analogue Solubility Data: 2,4-Dichloro-6-methylpyrimidine

The following table summarizes the qualitative solubility of 2,4-Dichloro-6-methylpyrimidine in various organic solvents, as reported in chemical supplier databases. It is crucial to note that while this data provides a useful starting point, the solubility of this compound may differ due to the structural variation.

| Solvent | Qualitative Solubility |

| Chloroform | Soluble[1][2][3] |

| Ether | Soluble[1][2][3] |

| Ethyl Acetate | Soluble[1][2][3] |

| Toluene | Soluble[1][2][3] |

| Water | Insoluble[1][2][3] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol, such as the isothermal shake-flask method, is recommended. This method involves achieving a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (e.g., acetonitrile, methanol, ethanol, acetone, ethyl acetate, toluene)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC or GC. The peak area of the solute in the sample is compared to the calibration curve to determine its concentration.

-

Calculation of Solubility: The solubility is calculated from the determined concentration, taking into account the dilution factor. The results are typically expressed in units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide on the Mechanism of Action of 2,4-Dichloro-pyrimidine Derivatives as Kinase Inhibitors

Disclaimer: This technical guide focuses on the mechanism of action of 2,4-dichloro-6-methyl pyrimidine derivatives due to a greater availability of published research on this specific scaffold. The information presented provides a strong foundational understanding that can inform research into the structurally similar 2,4-dichloro-6-ethyl pyrimidine derivatives. The core mechanism of action is anticipated to be similar, revolving around kinase inhibition, particularly of the Epidermal Growth Factor Receptor (EGFR).

Core Mechanism of Action: Targeting the Epidermal Growth Factor Receptor (EGFR)

Research into 2,4-dichloro-6-methylpyrimidine derivatives has predominantly identified them as potent inhibitors of the EGFR kinase.[1][2] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration. In many cancers, particularly non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.

These pyrimidine derivatives are designed to be ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the entire signaling cascade. A key focus of recent drug design, including derivatives based on the 2,4-dichloro-pyrimidine scaffold, has been to overcome resistance to earlier generations of EGFR inhibitors.[1][2] This is often achieved by designing compounds that also effectively inhibit mutated forms of EGFR, such as the T790M "gatekeeper" mutation.[1]

One of the most promising synthesized compounds from this class, designated as L-18 , has demonstrated significant inhibitory activity against the dual-mutant EGFRT790M/L858R kinase.[1][2] The downstream effects of this inhibition are profound and contribute to the anti-cancer properties of these compounds. These effects include:

-

Induction of Apoptosis: By blocking the pro-survival signals from the EGFR pathway, these derivatives trigger programmed cell death in cancer cells.[1][2]

-

Cell Cycle Arrest: The compounds can halt the cell cycle, preventing cancer cells from dividing and proliferating.[1][2]

-

Inhibition of Cell Migration and Invasion: By disrupting the signaling pathways that control the cellular machinery for movement, these derivatives can reduce the metastatic potential of cancer cells.[1][2]

Quantitative Data: Inhibitory and Antiproliferative Activity

The efficacy of these compounds is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to inhibit a biological process by 50%.

| Compound | Target Kinase/Cell Line | IC50 Value (µM) | Notes |

| L-18 | H1975 (NSCLC, EGFRL858R/T790M) | 0.65 ± 0.06 | Strong antiproliferative activity against resistant cancer cells.[1] |

| L-18 | EGFRT790M/L858R Kinase | Not specified, but showed 81.9% inhibition | Demonstrates direct and selective inhibition of the mutant kinase.[1][2] |

| L-18 | LO-2 (Normal Liver Cells) | Not specified, but noted as non-toxic | Indicates selectivity for cancer cells over normal cells.[1] |

Signaling Pathway and Experimental Workflow

The primary signaling pathway affected by these derivatives is the EGFR signaling cascade. The experimental workflow to characterize these compounds typically follows a logical progression from in vitro kinase and cell-based assays to in vivo animal models.

Caption: EGFR signaling pathway and point of inhibition.

Caption: Experimental workflow for inhibitor characterization.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of 2,4-dichloro-6-methylpyrimidine derivatives.

-

Objective: To determine the direct inhibitory effect of the compound on the target kinase.

-

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Recombinant human EGFR kinase (wild-type or mutant) is incubated in a reaction buffer containing ATP and a specific peptide substrate.

-

The test compound (e.g., L-18) is added at various concentrations.

-

The reaction is initiated and allowed to proceed for a set time at a controlled temperature (e.g., 25°C).

-

A detection solution containing a europium-labeled anti-phosphotyrosine antibody is added to stop the reaction and bind to the phosphorylated substrate.

-

The TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

The percentage of inhibition is calculated relative to a control (DMSO without inhibitor), and the IC50 value is determined by fitting the data to a dose-response curve.

-

-

Objective: To measure the cytotoxic/cytostatic effect of the compound on cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., H1975, A549) and normal cells (e.g., LO-2) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with the compound at a range of concentrations for a specified period (e.g., 72 hours).

-

After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

The IC50 value is calculated as the drug concentration that inhibits cell growth by 50% compared to untreated control cells.

-

-

Objective: To determine if the compound induces programmed cell death.

-

Methodology: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

-

H1975 cells are treated with the compound at different concentrations for a set time (e.g., 24-48 hours).

-

Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cells.

-

After a short incubation in the dark, the cells are analyzed by a flow cytometer.

-

Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis. The percentage of apoptotic cells is quantified.

-

-

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells (e.g., H1975).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

The mice are then randomized into groups: a vehicle control group and treatment groups receiving different doses of the compound (e.g., L-18) or a positive control drug.

-

The drug is administered via a specific route (e.g., oral gavage) daily or on a set schedule.

-

Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

-

The tumor growth inhibition (TGI) rate is calculated to determine the in vivo efficacy.

-

References

Preliminary Biological Activity Screening of 2,4-Dichloro-6-ethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed framework for the preliminary biological activity screening of the novel compound, 2,4-Dichloro-6-ethylpyrimidine. While direct biological data for this specific molecule is not yet prevalent in published literature, its structural similarity to 2,4-dichloro-6-methylpyrimidine—a known precursor for pharmacologically active molecules—suggests its potential as a valuable scaffold in drug discovery. Derivatives of the methyl-analog have demonstrated notable anticancer properties, specifically as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This guide provides detailed experimental protocols for cytotoxicity and antimicrobial screening, a proposed data presentation structure, and a visualization of the EGFR signaling pathway to inform a comprehensive initial evaluation of this compound.

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The compound this compound is a halogenated pyrimidine derivative. While its biological profile is largely unexplored, its close analog, 2,4-dichloro-6-methylpyrimidine, serves as a key intermediate in the synthesis of compounds targeting viral infections and cancer.[1] Notably, derivatives of 2,4-dichloro-6-methylpyrimidine have been designed and synthesized as potent and selective inhibitors of the EGFR kinase, showing significant antiproliferative activity against non-small cell lung cancer (NSCLC) cells.

Given this precedent, it is hypothesized that this compound may also serve as a valuable precursor for the development of novel therapeutic agents. This guide details a proposed preliminary screening cascade to elucidate its potential cytotoxic and antimicrobial activities.

Proposed Screening Methodologies

A two-pronged approach is recommended for the initial biological evaluation of this compound: in vitro cytotoxicity screening against a panel of cancer cell lines and broad-spectrum antimicrobial susceptibility testing.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][3] The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[4] The intensity of the purple color is directly proportional to the number of viable cells.

-

Cell Seeding:

-

Culture selected human cancer cell lines (e.g., H1975 for NSCLC, MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[5][6]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Activity Screening

A preliminary assessment of the antimicrobial potential of this compound should be conducted against a panel of pathogenic bacteria and fungi. The agar well diffusion method can be used for initial screening, followed by the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[7][8]

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.[8]

-

-

Plate Preparation and Inoculation:

-

Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

-

Evenly spread the prepared microbial inoculum over the entire surface of the agar plates.

-

-

Well Creation and Compound Addition:

-

Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[7]

-

Add a defined volume (e.g., 50-100 µL) of a known concentration of this compound solution into each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included.

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[8]

-

-

Inoculation:

-

Add a standardized microbial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[9]

-

-

Incubation and Observation:

-

Incubate the plate under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[9]

-

Data Presentation

All quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of 2,4-Dichloro-6-methylpyrimidine Derivative L-18

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H1975 | Non-Small Cell Lung Cancer | 0.65 ± 0.06 | |

| LO-2 | Normal Human Liver | No toxicity observed |

Note: The data presented is for a derivative of the related compound, 2,4-dichloro-6-methylpyrimidine, and serves as a rationale for screening this compound.

Table 2: Proposed Antimicrobial Activity Screening of this compound

| Test Microorganism | Type | Zone of Inhibition (mm) | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Data to be determined | Data to be determined |

| Escherichia coli | Gram-negative Bacteria | Data to be determined | Data to be determined |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Data to be determined | Data to be determined |

| Candida albicans | Fungal Pathogen | Data to be determined | Data to be determined |

Potential Mechanism of Action: Targeting the EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[10] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a key target for therapeutic intervention. Upon binding of ligands such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of tyrosine residues in its C-terminal domain.[11] This leads to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which promote cell proliferation and survival.

Given that derivatives of 2,4-dichloro-6-methylpyrimidine have shown potent inhibitory activity against EGFR, it is plausible that this compound or its derivatives could exhibit a similar mechanism of action.

Conclusion

While the biological activity of this compound remains to be fully elucidated, its structural similarity to known pharmacologically relevant pyrimidines warrants a thorough investigation. The experimental protocols and strategic framework outlined in this guide provide a robust starting point for its preliminary screening. The potential for this compound to act as a scaffold for novel cytotoxic and antimicrobial agents, possibly through the inhibition of key signaling pathways like EGFR, makes it a compelling candidate for further research in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: Thermal Stability and Decomposition of 2,4-Dichloro-6-ethylpyrimidine

A comprehensive review of existing literature reveals a significant gap in the documented thermal properties of 2,4-Dichloro-6-ethylpyrimidine. To date, no specific studies detailing its thermal stability, decomposition pathways, or associated quantitative data such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) have been published in accessible scientific literature.

While this guide aims to provide in-depth technical information, the absence of experimental data for the target compound necessitates a shift in focus. This document will, therefore, outline the general considerations for the thermal stability of related compounds, specifically the closely related analogue, 2,4-Dichloro-6-methylpyrimidine, and provide a framework for the type of experimental analysis required to characterize the thermal properties of this compound.

Physicochemical Properties of Analogous Compounds

For comparative purposes, the known physical properties of 2,4-Dichloro-6-methylpyrimidine are presented in Table 1. This data can serve as a preliminary reference point for estimating the properties of the ethyl-substituted counterpart, although significant differences can exist.

Table 1: Physicochemical Properties of 2,4-Dichloro-6-methylpyrimidine

| Property | Value |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.00 g/mol |

| Melting Point | 43-49 °C |

| Boiling Point | Not available |

| Appearance | Pale yellow to yellow crystals or powder |

General Considerations for the Thermal Stability of Dichloropyrimidines

The thermal stability of halogenated pyrimidines is influenced by several factors, including the nature and position of substituents on the pyrimidine ring. The carbon-chlorine bonds are typically the most labile sites for thermal decomposition. The presence of an alkyl group, such as the ethyl group in this compound, can influence the decomposition mechanism through various pathways, including beta-hydride elimination or homolytic cleavage.

Proposed Experimental Protocols for Thermal Analysis

To thoroughly characterize the thermal stability and decomposition of this compound, a series of standard thermal analysis techniques should be employed. The following experimental protocols are recommended:

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

A sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition and the temperatures of maximum mass loss rates.

The experimental workflow for a typical TGA experiment can be visualized as follows:

Quantum Mechanical Insights into 2,4-Dichloropyrimidines: A Technical Guide for Drug Discovery

Introduction

2,4-Dichloropyrimidine is a cornerstone heterocyclic compound, serving as a versatile and critical building block in the synthesis of a multitude of biologically active molecules.[1][2][3] Its prevalence in the structure of approved drugs, particularly in the domain of oncology and virology, underscores its significance for medicinal chemists and drug development professionals.[4][5] The reactivity of the two chlorine atoms at the C2 and C4 positions allows for sequential and regioselective functionalization, making it an ideal scaffold for creating diverse chemical libraries.[1][2]

However, the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on the 2,4-dichloropyrimidine core is highly sensitive to substituents on the ring and the nature of the nucleophile.[6][7][8] This variability can present significant challenges in synthetic chemistry. Quantum mechanical (QM) analysis has emerged as a powerful predictive tool to unravel the underlying electronic factors governing this reactivity. By providing a detailed understanding of the molecule's electronic structure, QM methods enable the rational design of synthetic routes and the prediction of reaction outcomes, thereby accelerating the drug discovery process.

This technical guide provides an in-depth analysis of 2,4-dichloropyrimidine from a quantum mechanical perspective. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the theoretical principles, computational methodologies, and practical applications of QM in understanding and utilizing this important scaffold.

Data Presentation: Physicochemical and Quantum Chemical Properties

A foundational understanding of 2,4-dichloropyrimidine begins with its fundamental properties. The following tables summarize key physicochemical data and calculated quantum chemical parameters, which are central to understanding its reactivity.

Table 1: Physicochemical Properties of 2,4-Dichloropyrimidine

| Property | Value |

| CAS Number | 3934-20-1[1][4] |

| Molecular Formula | C₄H₂Cl₂N₂[1][4] |

| Molecular Weight | 148.98 g/mol [1] |

| Appearance | White to off-white or light yellow solid[1][4] |

| Melting Point | 57-61 °C[2][4] |

| Boiling Point | 101 °C at 23 mmHg[2] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform)[1] |

Table 2: Calculated Quantum Chemical Properties of 2,4-Dichloropyrimidine

| Parameter | Description | Typical Calculated Value/Observation |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | Molecules with higher energy HOMOs are more effective electron donors.[9] |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | The LUMO of unsubstituted 2,4-dichloropyrimidine is primarily distributed at the C4 position, indicating the preferred site for nucleophilic attack.[6] |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. A smaller gap generally indicates higher chemical reactivity. | The energy difference between LUMO and LUMO+1 can be small, requiring consideration of both orbitals to predict reactivity in some substituted analogs.[6][10] |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. Predicts sites for electrophilic (negative potential) and nucleophilic (positive potential) attack. | The regions around the C4 and C2 positions are expected to be electron-deficient, making them susceptible to nucleophilic attack. |

Experimental and Computational Protocols

The synthesis and analysis of 2,4-dichloropyrimidine and its derivatives involve both standard laboratory procedures and specialized computational methods.

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine

A common and established method for synthesizing 2,4-dichloropyrimidine is through the chlorination of uracil.

Materials:

-

Uracil

-

Phosphorus oxychloride (POCl₃) or a mixture of phosphorus trichloride and xylene amine[2][11]

-

Thionyl chloride (SOCl₂) and a catalyst like DMAP can also be used.[11]

-

Crushed ice

-

Sodium carbonate solution

-

Dichloromethane

-

Petroleum ether (or other suitable recrystallization solvent)

Procedure:

-

In a reaction flask, combine uracil with the chlorinating agent (e.g., phosphorus oxychloride or a mixture of phosphorus trichloride and xylene amine).[2][11]

-

Heat the mixture under reflux. For the phosphorus trichloride method, a temperature of approximately 130°C is used.[11] For methods involving thionyl chloride, temperatures are typically lower, around 65-70°C.[11]

-

Monitor the reaction until completion (e.g., by TLC).

-

After cooling, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.[11]

-

Neutralize the solution with a base, such as sodium carbonate solution, to a pH of 8-9.[11]

-

Extract the product into an organic solvent like dichloromethane.[11]

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.[11]

-

Evaporate the solvent to yield the crude 2,4-dichloropyrimidine.

-

Purify the crude product by recrystallization from a suitable solvent, such as petroleum ether, to obtain the final product.[11]

Computational Protocol: DFT Analysis

Quantum mechanical calculations are typically performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Software:

-

Gaussian, Spartan, or similar quantum chemistry software packages.

Methodology:

-

Structure Optimization: The molecular geometry of 2,4-dichloropyrimidine or its derivatives is optimized to find the lowest energy conformation. A common and reliable method is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p).[12][13]

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the theoretical vibrational spectra (IR and Raman).[12]

-

Electronic Property Calculation: Single-point energy calculations are performed to determine various electronic properties.

-

Frontier Molecular Orbitals (FMO): The energies and spatial distributions of the HOMO and LUMO are calculated. This is crucial for analyzing reactivity, as the LUMO distribution indicates the most likely sites for nucleophilic attack.[6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, intramolecular charge transfer, and the nature of bonding within the molecule.[14][15]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule.

-

Visualization of Workflows and Logical Relationships

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

Caption: General workflow for the quantum mechanical analysis of 2,4-dichloropyrimidine.

Caption: Logical relationship of SNAr regioselectivity in substituted 2,4-dichloropyrimidines.

Caption: Role of 2,4-dichloropyrimidine in the synthesis of a kinase inhibitor targeting a signaling pathway.

In-Depth Analysis and Discussion

Reactivity and Regioselectivity of SNAr Reactions

The nucleophilic aromatic substitution (SNAr) is the most important reaction for the functionalization of 2,4-dichloropyrimidine. Generally, substitution occurs preferentially at the C4 position.[6][7] Quantum mechanical calculations provide a clear rationale for this observation.

LUMO and LUMO Map Analysis: According to Frontier Molecular Orbital (FMO) theory, the SNAr reaction is orbitally controlled, with the nucleophile's HOMO attacking the electrophile's LUMO. For unsubstituted 2,4-dichloropyrimidine, DFT calculations show that the LUMO is predominantly located at the C4 and C6 positions, with almost no distribution at the C2 position.[6] This large LUMO lobe at C4 makes it the most electron-deficient carbon and thus the most susceptible to nucleophilic attack.

The Impact of Substituents: The regioselectivity of the SNAr reaction can be dramatically altered by the presence of other substituents on the pyrimidine ring.[7]

-

Electron-Donating Groups (EDGs): When a strong electron-donating group, such as a methoxy (-OMe) or an amino (-NHMe) group, is placed at the C6 position, the regioselectivity can be reversed, favoring attack at the C2 position.[6] QM analysis reveals that these EDGs alter the electronic structure, increasing the size of the LUMO lobe at the C2 position, making it comparable to the lobe at C4.[6] In such cases, analysis of the transition state energies is often required to accurately predict the major product.

-

LUMO vs. LUMO+1: In some substituted pyrimidines, the energy gap between the LUMO and the next lowest unoccupied molecular orbital (LUMO+1) can be very small.[6][10] If the LUMO+1 has a significant lobe at a different position (e.g., C2) and is energetically accessible, it may also participate in the reaction, leading to a mixture of products or a switch in selectivity.[6]

This predictive power is invaluable in medicinal chemistry, where precise control over the substitution pattern is necessary to achieve the desired biological activity.

Applications in Rational Drug Design

The insights gained from the quantum mechanical analysis of 2,4-dichloropyrimidine directly translate into more efficient drug design and development. Many modern targeted therapies, particularly protein kinase inhibitors, feature a 2,4-disubstituted pyrimidine core.[5]

-

Synthesis of Kinase Inhibitors: 2,4-Dichloropyrimidine is a key intermediate in the synthesis of drugs like Pazopanib (a VEGFR inhibitor) and AZD9291 (Osimertinib, an EGFR inhibitor).[4][5] The synthesis of these complex molecules relies on the predictable and selective substitution of the two chlorine atoms.

-

Diversity-Oriented Synthesis: By understanding the rules of regioselectivity, chemists can design synthetic routes that allow for the installation of different functional groups at the C2 and C4 positions. This facilitates the creation of large, diverse libraries of compounds for high-throughput screening, which is a critical step in identifying new drug leads.[5] The ability to develop catalyst-controlled strategies to invert the conventional C4-selectivity and achieve C2-selective coupling further expands the accessible chemical space.[5][16][17]

Conclusion

2,4-Dichloropyrimidine is more than just a chemical reagent; it is a privileged scaffold that continues to empower the discovery of life-saving medicines. While its synthetic utility is well-established, the subtleties of its reactivity can be complex and counterintuitive. This guide has demonstrated that quantum mechanical analysis provides a robust framework for understanding and predicting the behavior of this important molecule.

By leveraging computational tools like DFT to analyze frontier molecular orbitals, charge distributions, and transition state energies, researchers can move beyond empirical trial-and-error and embrace a more rational, prediction-driven approach to synthesis. This synergy between computational and experimental chemistry is crucial for navigating the challenges of modern drug development, ultimately enabling the faster and more efficient design of novel therapeutics targeting a wide range of diseases.

References

- 1. srinichem.com [srinichem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 11. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. irjweb.com [irjweb.com]

- 14. scirp.org [scirp.org]

- 15. iipseries.org [iipseries.org]

- 16. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2,4-Dichloro-6-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 2,4-dichloro-6-ethylpyrimidine. This reaction is a cornerstone in medicinal chemistry for the synthesis of substituted pyrimidine derivatives, which are prevalent scaffolds in a wide array of biologically active compounds and approved pharmaceuticals.

Introduction

The pyrimidine core is a fundamental building block in numerous therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs. The Suzuki-Miyaura coupling offers a powerful and versatile method for the C-C bond formation, enabling the introduction of various aryl and heteroaryl substituents onto the pyrimidine ring. The reaction typically proceeds via a palladium-catalyzed cycle involving an organoborane species. For dihalogenated pyrimidines, such as this compound, regioselectivity is a critical consideration, with the C4 position generally being more reactive towards substitution.[1][2][3] This document outlines a microwave-assisted protocol that leverages this selectivity for efficient and rapid synthesis.

Reaction Principle and Regioselectivity

The Suzuki coupling of 2,4-dichloropyrimidines predominantly occurs at the C4 position. This regioselectivity is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-chlorine bond.[3] The electron-deficient nature of the pyrimidine ring enhances the reactivity of the chloro substituents towards cross-coupling reactions.[1] While C2-selective couplings have been reported under specific catalytic systems, the conditions outlined below are optimized for selective C4 functionalization.[2][4][5]

Experimental Protocol: Microwave-Assisted C4-Selective Suzuki Coupling

This protocol is adapted from established procedures for 2,4-dichloropyrimidines and is expected to be highly applicable to this compound.[1][3][6]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Potassium carbonate (K₂CO₃)

-

Solvent: 1,4-Dioxane and Water (2:1 mixture)

-

Microwave reactor vials

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a microwave reactor vial, combine this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.0 mmol), and potassium carbonate (3.0 mmol).

-

Solvent Addition: Add a 2:1 mixture of 1,4-dioxane and water (total volume of 7 mL).

-

Inerting: Displace the air in the vial with an inert gas (argon or nitrogen).

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol, 5 mol%).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100°C for 15-20 minutes.[1][6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Partition the mixture between ethyl acetate and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-aryl-6-ethylpyrimidine.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize typical results from the optimization of Suzuki coupling reactions with 2,4-dichloropyrimidines, which serve as a valuable guide for the reaction with the 6-ethyl substituted analog.

Table 1: Effect of Solvent on Reaction Yield

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | 100 | 24 | 43 |

| 2 | Methanol | 60 | 24 | <8 |

| 3 | 1,4-Dioxane | 100 | 24 | 65 |

| 4 | DMF | 100 | 24 | 35 |

Reaction conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 mmol), solvent (7 mL). Data adapted from studies on 2,4-dichloropyrimidine.[3]

Table 2: Effect of Temperature and Time (Microwave-Assisted)

| Entry | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 60 | 15 | 45 |

| 2 | 80 | 15 | 72 |

| 3 | 100 | 15 | 81 |

| 4 | 100 | 20 | 81 |

| 5 | 120 | 15 | 78 |